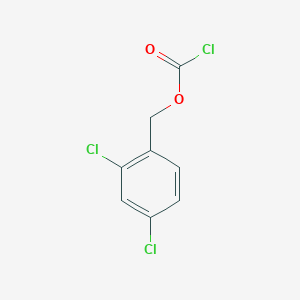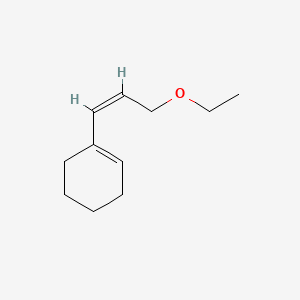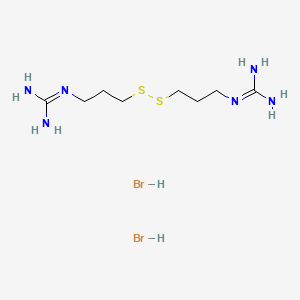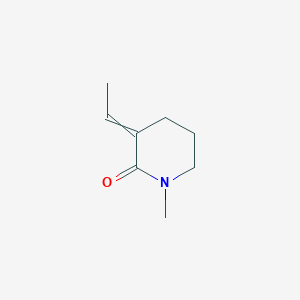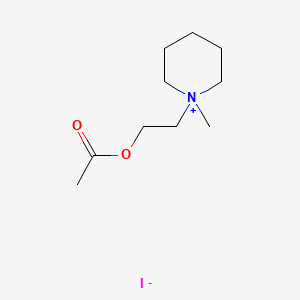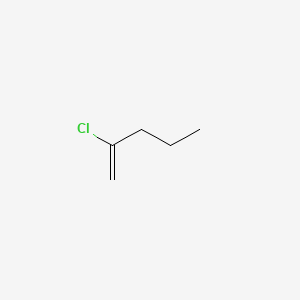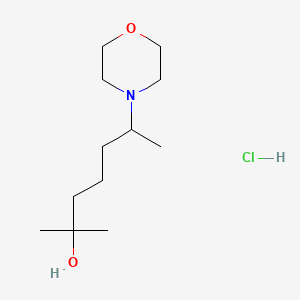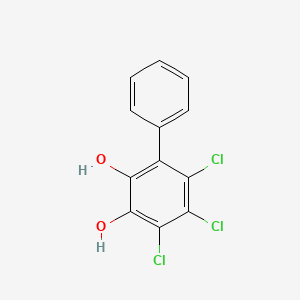![molecular formula C24H17N B14668082 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine CAS No. 36762-32-0](/img/structure/B14668082.png)
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine: is a complex organic compound with the molecular formula C24H17N It is a polycyclic aromatic compound that contains multiple fused rings, including benzene, indene, and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoacridine Core: This step involves the cyclization of appropriate precursors to form the indenoacridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Br2, Cl2), alkylating agents (R-X), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydrobenzo[h]indeno[1,7-bc]acridine: Lacks the methyl group at the 7th position.
Benzo[h]indeno[1,7-bc]acridine: Similar core structure but without the dihydro and methyl modifications.
Acridine: A simpler structure with a single acridine ring.
Uniqueness
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
36762-32-0 |
|---|---|
Molecular Formula |
C24H17N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
14-methyl-3-azahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H17N/c1-14-18-12-11-15-5-2-3-7-19(15)23(18)25-24-20-8-4-6-16-9-10-17(22(16)20)13-21(14)24/h2-8,11-13H,9-10H2,1H3 |
InChI Key |
SSNXXRLZMUNVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5CCC6=C5C4=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





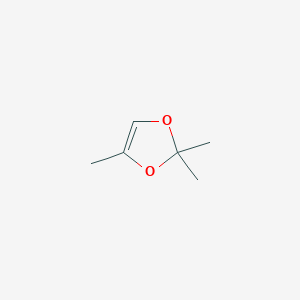
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
